molecular formula C20H16ClN5O3 B11257345 4-{6-[(2-Chlorophenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid

4-{6-[(2-Chlorophenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid

Cat. No.: B11257345
M. Wt: 409.8 g/mol
InChI Key: FMYMIJHMORLRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-[(2-CHLOROPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOIC ACID is a complex organic compound with a unique structure that combines a benzoic acid moiety with a triazolopyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(2-CHLOROPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine ring and the subsequent attachment of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{6-[(2-CHLOROPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-{6-[(2-CHLOROPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{6-[(2-CHLOROPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives and benzoic acid derivatives. Examples include:

Uniqueness

4-{6-[(2-CHLOROPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOIC ACID is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16ClN5O3

Molecular Weight

409.8 g/mol

IUPAC Name

4-[6-[(2-chlorophenyl)carbamoyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid

InChI

InChI=1S/C20H16ClN5O3/c1-11-16(18(27)25-15-5-3-2-4-14(15)21)17(26-20(24-11)22-10-23-26)12-6-8-13(9-7-12)19(28)29/h2-10,17H,1H3,(H,25,27)(H,28,29)(H,22,23,24)

InChI Key

FMYMIJHMORLRQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(=O)O)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.